3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

Overview

Description

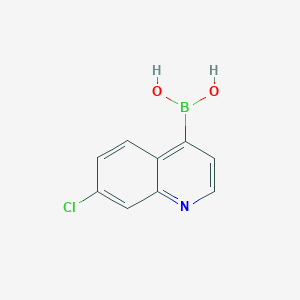

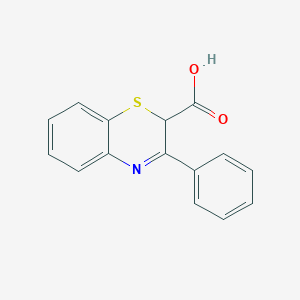

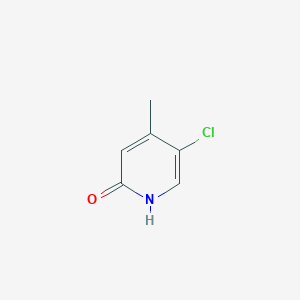

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is a chemical compound used for proteomics research . It has a molecular formula of C15H11NO2S and a molecular weight of 269.32 .

Synthesis Analysis

The synthesis of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid involves several steps. One critical control point for the synthesis of Δ2,2′-Bibenzothiazines is the acid-dependent interring dehydrogenation in the conversion of the single-bonded 3-phenyl-2H-1,4-benzothiazine dimer .Molecular Structure Analysis

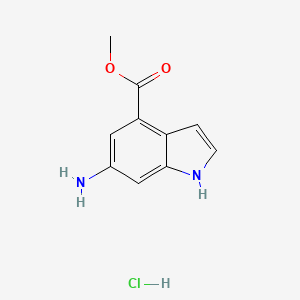

The molecular structure of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is characterized by a molecular formula of C15H11NO2S . The average mass is 269.318 Da and the monoisotopic mass is 269.051056 Da .Chemical Reactions Analysis

The chemical reactions involving 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid are complex. For instance, in the presence of NaH, this compound has been cyclized to form a pyrrolo [2,1] [1,4]benzoxazine ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid include a molecular formula of C15H11NO2S and a molecular weight of 269.32 .Scientific Research Applications

Phototoxicity and Melanoma Research

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is a structural component of pheomelanin pigments, which are known for their phototoxic properties. These properties have been linked to a higher incidence of melanoma and other skin cancers, particularly in red-haired individuals. Research into the phototoxicity of these compounds can lead to a better understanding of skin cancer mechanisms and potential preventive measures .

pH Sensing

The chromophoric properties of benzothiazine derivatives make them suitable for pH sensing applications. Their ability to change color in response to pH variations can be utilized in developing sensitive and accurate pH indicators for various scientific and industrial purposes .

Smart Packaging

In the field of smart packaging, 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid can be used to create materials that respond to environmental changes. This can include packaging that changes color to indicate spoilage or exposure to harmful conditions, improving food safety and shelf life .

Electrochromic Device Fabrication

Electrochromism is the phenomenon where a material changes color when an electric charge is applied. Benzothiazine compounds can be incorporated into electrochromic devices, such as smart windows, which can control the amount of light and heat passing through, contributing to energy savings .

Bioimaging

The unique optical properties of benzothiazine derivatives can be exploited in bioimaging techniques. These compounds can be used as contrast agents in imaging modalities, aiding in the visualization of biological tissues and the diagnosis of diseases .

Photocatalysis

Benzothiazine compounds exhibit photocatalytic activities, which can be harnessed in environmental applications such as water purification and the breakdown of pollutants. Their ability to facilitate chemical reactions upon light exposure makes them valuable in green chemistry initiatives .

High-Performance Liquid Chromatography (HPLC) Detection Systems

In analytical chemistry, benzothiazine derivatives can be used to enhance the detection capabilities of HPLC systems. Their strong absorbance in the UV-visible spectrum can improve the sensitivity and specificity of assays for various compounds .

Synthetic Approaches and Chemical Diversity

Recent advancements in synthetic methods for benzothiazine scaffolds have expanded the chemical diversity and potential applications of these compounds. Innovative synthetic routes can lead to new derivatives with tailored properties for specific scientific and industrial uses .

Future Directions

The 1,4-benzothiazine chromophore, which is a part of the 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid structure, has been studied for its potential applications in pH sensing, filter permeability control, smart packaging, electrochromic device fabrication, bioimaging, photocatalysis, and HPLC detection systems . This suggests that 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid and similar compounds may have a wide range of future applications.

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on mild steel corrosion .

Mode of Action

It’s structurally similar compound, ethyl 3-phenyl-2h-benzo[b][1,4]thiazine-2-carboxylate (e-pbtc), has been shown to act as an excellent and mixed-type inhibitor for mild steel corrosion in a sodium chloride medium . The E-PBTC molecules adsorb on the mild steel surface via Langmuir adsorption isotherm .

Result of Action

The structurally similar compound e-pbtc has been shown to create a defensive film on the mild steel surface, thereby inhibiting corrosion .

Action Environment

The performance of E-PBTC, a similar compound, has been found to be low temperature dependent and remains constant with immersion time . It also provides very good inhibition for mild steel corrosion in a very aggressive medium (3% NaCl) . These findings suggest that environmental factors can influence the action, efficacy, and stability of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid.

properties

IUPAC Name |

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDWIFDEAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)